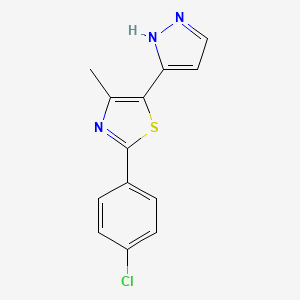
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound belonging to the thiazole family. It is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye in biochemistry and as a ligand in medicinal chemistry. Its structure is composed of a phenyl ring, a methyl group, a pyrazole ring and a thiazole ring. The compound is synthesized by a variety of methods, including the reaction of 4-chlorophenol with 3-methylimidazolium chloride, the reaction of 4-chlorophenylthiourea with 1-methylpyrazole, and the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Kariuki et al. (2021) focused on the synthesis of isostructural thiazoles, demonstrating high yields and suitability for single crystal diffraction studies. These findings indicate the potential for detailed structural analysis of similar compounds, which is crucial for understanding their chemical properties and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Computational Analysis and Molecular Docking
Viji et al. (2020) utilized DFT calculations and molecular docking to study the molecular structure and biological effects of a thiazole derivative. This research demonstrates the compound's interaction with biological molecules, providing insights into its potential therapeutic applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Corrosion Inhibition
Research by Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel. This study's findings highlight the potential application of thiazole derivatives in protecting metals from corrosion, which is vital for industrial applications (Saraswat & Yadav, 2020).
Antimicrobial and Anticancer Activity
Another study by Viji et al. (2020) investigated a thiazole compound's antimicrobial and anticancer activities. The results indicated significant biological activity, suggesting potential use in developing new antimicrobial and anticancer agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antifungal Activity
B'Bhatt and Sharma (2017) synthesized novel thiazole derivatives and tested their antibacterial and antifungal activities. This research contributes to the development of new antifungal agents, highlighting the therapeutic potential of thiazole derivatives (B'Bhatt & Sharma, 2017).
Wirkmechanismus
Target of Action
The compound 2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is structurally similar to the fungicide Pyraclostrobin . Pyraclostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
As a quinone outside inhibitor (QoI) , Pyraclostrobin inhibits the mitochondrial respiration by binding to the cytochrome-bc1 complex . This binding prevents the normal flow of electrons within the complex, leading to a reduction in the production of ATP . ATP is an essential energy source for many cellular processes, so its reduction can lead to the death of the fungal cell .
Biochemical Pathways
The inhibition of the cytochrome-bc1 complex disrupts the electron transport chain, which is a part of the larger biochemical pathway of cellular respiration . This disruption leads to a decrease in ATP production, affecting downstream processes that rely on ATP, such as nutrient uptake, growth, and reproduction .
Result of Action
The primary result of the action of this compound is the death of the fungal cell due to energy deprivation . By inhibiting ATP production, the compound prevents the cell from carrying out essential processes, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Additionally, resistant populations of fungi have been identified, indicating that the use of this compound could lead to the development of resistance .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJYRFWTRCHDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

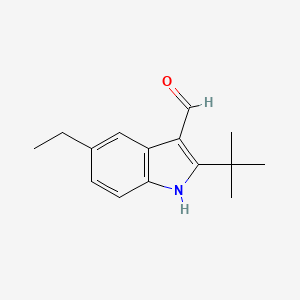
![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)

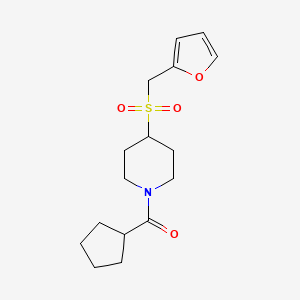
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)
![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)
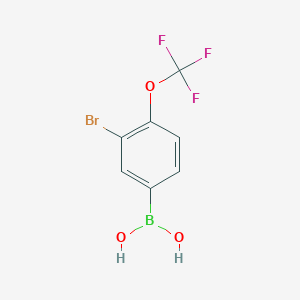
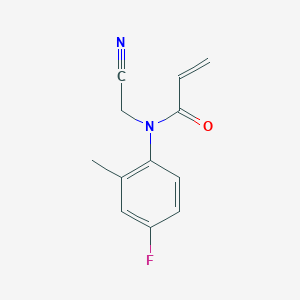
![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)